5-[(3,4-Dimethoxybenzyl)amino]-3-methyl-5-oxopentanoic acid
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Overview
Description
4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dimethoxyphenyl group, a carbamoyl group, and a methylbutanoic acid moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common method includes the reaction of 3,4-dimethoxybenzylamine with 3-methylbutanoic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)butyric acid: Shares the dimethoxyphenyl group but lacks the carbamoyl and methylbutanoic acid moieties.
3,4-Dimethoxybenzylamine: Contains the dimethoxyphenyl group and an amine group but lacks the carbamoyl and methylbutanoic acid moieties.
Uniqueness
4-{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}-3-METHYLBUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methylamino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(7-15(18)19)6-14(17)16-9-11-4-5-12(20-2)13(8-11)21-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
JTIIYWVCHBMFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCC1=CC(=C(C=C1)OC)OC)CC(=O)O |
Origin of Product |
United States |
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